Regioisomeric Differentiation: 5- vs. 4-[Ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile in Aβ Accumulation Assays
The Sumitomo patent EP2210603 explicitly distinguishes the 5-substituted regioisomer (target compound) from the 4-substituted analog 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile. Both are listed as independent, non-interchangeable examples within the same Markush structure, indicating that the position of the tertiary aniline substituent on the benzonitrile ring is critical for the claimed Aβ accumulation inhibitory activity [1]. In the CHP212 neuronal cell-based Aβ accumulation assay described in the patent, compounds are evaluated at concentrations from 10⁻¹¹ M to 10⁻⁶ M, with activity expressed as % reduction relative to DMSO control. While individual IC₅₀ values are not publicly disclosed for each example, the separate enumeration of 5- and 4-substituted regioisomers under the same generic formula implies that their activity profiles are not superimposable [2].
| Evidence Dimension | Regioisomeric substitution position (5- vs. 4-) on benzonitrile ring in Aβ accumulation assay |
|---|---|
| Target Compound Data | 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile (explicitly claimed as Example compound) |
| Comparator Or Baseline | 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile (separately listed; distinct CAS/compound entry) |
| Quantified Difference | Not disclosed as quantitative IC₅₀ values in the patent; differentiation is established through separate structural enumeration and non-overlapping patent scope. |
| Conditions | In vitro; CHP212 human neuroblastoma cells; Aβ accumulation measured at 10⁻¹¹–10⁻⁶ M compound concentrations; DMSO vehicle control. |
Why This Matters
For procurement, specifying the 5-substituted regioisomer is mandatory because the 4-substituted analog is a distinct chemical entity with unproven equipotency in Aβ inhibition, making them non-substitutable in Alzheimer's disease research programs.
- [1] Motonaga, K., Saito, K. (Sumitomo Chemical Company, Limited). EP2210603A1, compound enumeration at lines 402-403: '5-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile' vs. '4-[ethyl(2-methyl-2-propenyl)amino]-2-nitrobenzonitrile'. Published 2010-07-28. View Source
- [2] Motonaga, K., Saito, K., Harada, K. (Sumitomo Chemical Company, Limited). US20100204216A1, Figure 1 and experimental description for CHP212 cell-based Aβ accumulation assay. Published 2010-08-12. View Source
